1-(4-Fluorobenzoyl)azetidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-3-1-7(2-4-8)10(14)13-5-9(12)6-13/h1-4,9H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPKGUJKKSKNSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 1 4 Fluorobenzoyl Azetidin 3 Amine and Analogues
Impact of Azetidine (B1206935) Ring Substitutions on Biological Activity
The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a crucial scaffold in many biologically active compounds. rsc.orgrsc.org Its inherent ring strain and three-dimensional nature offer unique opportunities for chemists to fine-tune the pharmacological properties of a molecule. rsc.orgresearchgate.net SAR studies on analogues of 1-(4-Fluorobenzoyl)azetidin-3-amine have revealed that substitutions on the azetidine ring can significantly modulate biological activity.
Research has shown that the type and position of substituents on the azetidine ring can dramatically alter a compound's potency and selectivity. For instance, in a series of azetidine derivatives developed as GABA uptake inhibitors, substitutions at the 2- and 3-positions of the azetidine ring were explored. nih.gov Specifically, azetidin-2-ylacetic acid derivatives with bulky lipophilic moieties at the N1 position showed high potency at the GAT-1 transporter. nih.gov This highlights the importance of the substitution pattern on the azetidine ring for specific biological targets.
Role of the 4-Fluorobenzoyl Moiety in Ligand-Target Interactions
The 4-fluorobenzoyl group is a common motif in medicinal chemistry, often employed to enhance binding affinity and modulate pharmacokinetic properties. In the context of this compound analogues, this moiety plays a critical role in ligand-target interactions. The fluorine atom, with its high electronegativity and ability to form hydrogen bonds, can significantly influence the electronic environment of the benzoyl ring and its interactions with protein residues.
The importance of the benzoyl moiety's carbonyl group in forming hydrogen bonds has been demonstrated in studies of 4-chlorobenzoyl-coenzyme A dehalogenase, where interactions with backbone amide NHs contribute significantly to catalysis. nih.gov Similarly, the 4-fluorobenzoyl moiety in various compounds is often involved in crucial binding interactions. mdpi.com The position of the fluorine atom is also critical. For example, in studies of 1,2,4-triazole (B32235) derivatives, the presence and position of halogen substituents on the phenyl ring were found to be important for biological activity. nih.gov
Exploration of Azetidin-3-amine (B9764) Functionality Modifications
The azetidin-3-amine functionality is a key component of the parent compound, providing a basic center that can engage in important ionic and hydrogen bonding interactions with biological targets. Modifications to this amine group have been a major focus of SAR studies to optimize potency, selectivity, and drug-like properties.
One common strategy is the bioisosteric replacement of the amine group. Bioisosteres are functional groups that possess similar physical and chemical properties, leading to comparable biological activity. For instance, in the development of triple reuptake inhibitors, the 3-aminoazetidine moiety was explored as a bioisostere for 3-α-oxyazetidine, which advantageously eliminated a chiral center. cambridgemedchemconsulting.comnih.gov This highlights how modifying the core amine functionality can lead to improved properties.
Furthermore, the basicity of the amine can be modulated through substitution. N-alkylation or N-acylation can alter the pKa of the amine, influencing its ionization state at physiological pH and its ability to form salt bridges with acidic residues in a protein's active site. The exploration of various substituents on the nitrogen atom of the azetidin-3-amine has been a fruitful area of research, leading to the discovery of compounds with enhanced biological profiles. nih.gov
Influence of Scaffold Rigidification and Conformational Restriction on Activity
The conformational flexibility of a molecule can significantly impact its biological activity. Rigidifying a scaffold or restricting its conformation can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and thus increasing affinity. The azetidine ring itself imparts a degree of conformational restriction compared to more flexible acyclic analogues. nih.gov
Further rigidification can be achieved through various chemical strategies. For example, incorporating the azetidine ring into a larger, more constrained ring system can limit the number of accessible conformations. researchgate.net Studies on azetidine-containing peptides have shown that the introduction of the azetidine ring can induce specific secondary structures, such as γ-turns, which can be crucial for biological activity. nih.gov
Comparative SAR with Other Azetidine-Containing Chemotypes
For example, in the development of STAT3 inhibitors, a progression from a proline linker to an azetidine linker led to more potent compounds. acs.orgnih.gov This suggests that for certain targets, the azetidine ring offers a more favorable geometry for binding than other cyclic amino acids. Similarly, in the context of GABA uptake inhibitors, azetidine derivatives were explored as conformationally constrained analogues of GABA and beta-alanine. nih.gov
By comparing the SAR of different azetidine-containing series, researchers can identify common principles and scaffold-specific effects. This comparative approach provides a broader understanding of how the azetidine motif can be best utilized in the design of novel therapeutic agents.
Investigations into the Biological Activity of 1 4 Fluorobenzoyl Azetidin 3 Amine and Analogues in in Vitro Research Models
Receptor Antagonism and Agonism Studies
Prostaglandin (B15479496) EP2 Receptor Antagonism by Fluorobenzoyl Azetidine (B1206935) Derivatives (e.g., PF-04418948)
A notable analogue, PF-04418948, which incorporates the fluorobenzoyl azetidine moiety, has been extensively characterized as a potent and selective antagonist of the Prostaglandin E2 receptor subtype 2 (EP2). nih.govmdpi.com The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand prostaglandin E2 (PGE2), stimulates the production of cyclic AMP (cAMP). frontiersin.orgnih.gov
In vitro studies have demonstrated the efficacy of PF-04418948 in blocking EP2 receptor function across various models. In cell-based assays using Chinese Hamster Ovary (CHO) cells expressing the human EP2 receptor, PF-04418948 was shown to inhibit the PGE2-induced increase in cAMP with a functional KB value of 1.8 nM and an IC₅₀ of 16 nM. nih.govnih.govnih.gov Further functional studies in isolated tissue preparations confirmed its antagonist activity. For instance, in human myometrium tissue, PF-04418948 antagonized the relaxant effects of the EP2 agonist butaprost with an apparent KB of 5.4 nM. nih.govnih.gov Similarly, it reversed PGE2-induced relaxation in dog bronchiole and mouse trachea preparations with KB values of 2.5 nM and 1.3 nM, respectively. nih.govnih.gov The antagonist effect in the mouse trachea corresponded to an IC₅₀ value of 2.7 nM. nih.govmdpi.com
The selectivity of PF-04418948 is a key feature, with studies showing it has over 2000-fold greater selectivity for the EP2 receptor compared to other prostanoid receptors like EP1, EP3, EP4, and DP1. nih.gov This high selectivity makes it a valuable tool for investigating the specific roles of the EP2 receptor. nih.gov
| Assay System | Parameter | Value | Reference |
|---|---|---|---|
| Human EP2 Recombinant Cells | IC₅₀ | 16 nM | nih.gov |
| Human EP2 Recombinant Cells | Functional KB | 1.8 nM | nih.gov |
| Human Myometrium | Apparent KB | 5.4 nM | nih.gov |
| Dog Bronchiole | KB | 2.5 nM | nih.gov |
| Mouse Trachea | Apparent KB | 1.3 nM | nih.gov |
| Mouse Trachea | IC₅₀ | 2.7 nM | mdpi.com |
Studies on Sigma-1 Receptor Ligand Interactions
The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein located at the endoplasmic reticulum. nih.govnih.gov It is a target for a structurally diverse range of compounds and is implicated in modulating various signaling pathways. nih.gov While the azetidine scaffold is present in many centrally active agents, specific in vitro studies investigating the direct interaction of 1-(4-Fluorobenzoyl)azetidin-3-amine or its close analogues with the sigma-1 receptor are not prominently featured in the reviewed literature.
Pharmacophore models for sigma-1 receptor ligands generally describe a basic amine site separated by two hydrophobic regions. The receptor's binding pocket is known to be predominantly hydrophobic. nih.gov Ligands for the sigma-1 receptor are structurally diverse and include neurosteroids, benzomorphans, and various synthetic compounds. nih.gov Although the N-aralkylamine feature present in the target compound could potentially interact with such a receptor, dedicated binding and functional assays would be required to confirm any activity.
Other G-Protein Coupled Receptor (GPCR) Interactions
The broader family of G-protein coupled receptors represents the largest class of drug targets. The selectivity profile of azetidine-based compounds is a critical aspect of their development. As mentioned, the analogue PF-04418948 was found to be highly selective for the EP2 receptor, with minimal interaction observed when screened against a panel of other GPCRs and ion channels at a concentration of 10 μM. nih.gov
However, the versatile nature of the azetidine scaffold allows for its incorporation into ligands for other GPCRs. For example, different azetidine derivatives have been synthesized and investigated as neurokinin (NK) receptor antagonists for potential use in gastrointestinal disorders. Furthermore, stereoisomers of azetidine-2,3-dicarboxylic acid have been evaluated for their activity at N-methyl-D-aspartate (NMDA) receptors, a type of ionotropic glutamate (B1630785) receptor, with one isomer showing the highest agonist potency at the NR1/NR2D subtype. This demonstrates that modifications to the azetidine core can direct the molecule's activity toward a variety of receptor systems.
Enzyme Inhibition and Activation Studies
STAT3 Activation Inhibition by Azetidine-Based Compounds in Cellular Models
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often aberrantly activated in various cancers, making it a significant therapeutic target. A series of novel azetidine-based compounds has been identified as potent inhibitors of STAT3 activation. nih.gov These compounds have been shown to selectively and irreversibly bind to STAT3, inhibiting its ability to bind to DNA.
In vitro studies have demonstrated that these azetidine analogues can inhibit STAT3 DNA-binding activity with sub-micromolar potency. For example, compounds H172 and H182 showed IC₅₀ values in the range of 0.38–0.98 μM. nih.gov This inhibition was highly selective for STAT3 over other STAT family members like STAT1 and STAT5 (IC₅₀ > 15.8 μM). nih.gov In cellular models, such as triple-negative breast cancer (TNBC) cells that harbor constitutively active STAT3, these compounds effectively inhibited both constitutive and ligand-induced STAT3 activation. nih.gov This inhibition of STAT3 signaling ultimately led to a reduction in the viability of cancer cells and induced cell death.
| Compound | Assay | IC₅₀ (μM) | Selectivity (vs. STAT1/STAT5) | Reference |
|---|---|---|---|---|
| H172 | STAT3 DNA-Binding | 0.38 - 0.98 | > 15.8 μM | nih.gov |
| H182 | STAT3 DNA-Binding | 0.38 - 0.98 | > 15.8 μM | nih.gov |
| H120 | STAT3 DNA-Binding | 1.75 - 2.07 | Not Specified | |
| H105 | STAT3 DNA-Binding | 1.75 - 2.07 | Not Specified | |
| Analogue 5a | STAT3 DNA-Binding (EMSA) | 0.55 | > 18 μM | |
| Analogue 5o | STAT3 DNA-Binding (EMSA) | 0.38 | > 18 μM | |
| Analogue 8i | STAT3 DNA-Binding (EMSA) | 0.34 | > 18 μM |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition in Related Azetidine Scaffolds
Dipeptidyl Peptidase-IV (DPP-IV) is an enzyme that plays a crucial role in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. The azetidine scaffold has been explored for the development of DPP-IV inhibitors.
Structure-activity relationship studies have identified three main subtypes of azetidine-based DPP-IV inhibitors: 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines. Several compounds within these series exhibit sub-micromolar potency against the DPP-IV enzyme. The most potent compounds, typically 2-cyanoazetidines and 2-ketoazetidines, feature large, hydrophobic amino acid groups attached to the azetidine nitrogen and can achieve inhibitory activities below 100 nM. Interestingly, the stereochemistry at the 2-position of the azetidine ring does not appear to be a critical determinant of DPP-IV inhibition, as both (R)- and (S)-isomers of the cyano and keto derivatives show similar potencies. While the cyano and keto "warhead" groups can lead to chemical instability, select 3-fluoroazetidines have been developed that also show inhibitory potencies below 1 µM without the same propensity for cyclization and degradation.
Other Pharmacological Activities in In Vitro Assays
The anticancer potential of azetidine derivatives has been evaluated in various cancer cell lines. nih.govbohrium.commdpi.com In vitro assays are fundamental in determining the cytotoxic and antiproliferative effects of new chemical entities.
One area of focus has been on triple-negative breast cancer (TNBC), which is known for its aggressive nature and limited treatment options. Research on fluorinated β-lactam azetidin-2-one (B1220530) analogues has shown significant activity. For example, the compound 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one demonstrated potent antiproliferative activity in the TNBC cell line Hs578T with an IC₅₀ value of 0.033 µM. nih.gov Another analogue, 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, was also effective against the MDA-MB-231 breast cancer cell line, with an IC₅₀ of 0.620 µM. nih.gov These studies often use cell viability assays, such as the CCK-8 assay, to measure the dose-dependent effects of the compounds. bohrium.com
The table below summarizes the in vitro anticancer activity of selected azetidine analogues against breast cancer cell lines.
| Compound/Analogue | Cell Line | Assay Type | Key Finding (IC₅₀) | Reference |
| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Hs578T (TNBC) | Proliferation Assay | 0.033 µM | nih.gov |
| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MDA-MB-231 | Proliferation Assay | 0.620 µM | nih.gov |
| Azetidin-2-one derivatives | MCF-7 | Cytotoxicity Assay | 0.8 nM | nih.gov |
| 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide | PC3, U251, A431, 786-O | CCK-8 Assay | 0.03 - 0.6 µM | researchgate.net |
These findings highlight that specific substitutions on the azetidine ring can lead to potent anticancer activity, including against challenging subtypes like TNBC. nih.govmdpi.com
The azetidine scaffold has been explored for its potential against infectious diseases, including malaria and various bacterial and fungal pathogens. medcraveonline.compsu.edu
In the realm of antimalarial research, derivatives of various heterocyclic systems are continuously being investigated. For instance, a library of amine-substituted 1,2,4-triazolo[4,3-a]pyrazines was screened against the Plasmodium falciparum 3D7 strain. beilstein-journals.orgresearchgate.netbeilstein-journals.org Within this series, tertiary alkylamine products showed antimalarial activity with IC₅₀ values ranging from 9.90 to 23.30 µM. beilstein-journals.orgresearchgate.netbeilstein-journals.org While not direct analogues of this compound, these studies on other nitrogen-containing heterocycles suggest that scaffolds capable of diverse substitutions can be a fruitful area for identifying new antimalarial agents. beilstein-journals.orgnih.gov
The antimicrobial activity of azetidine derivatives is also a subject of significant research. medcraveonline.com Various substituted azetidin-2-ones have been synthesized and evaluated for their in vitro activity against a panel of bacteria and fungi. psu.edupharmatutor.orgarabjchem.org For example, a series of N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide (B137802) derivatives showed significant activity against Staphylococcus aureus, Escherichia coli, Candida albicans, and Mycobacterium tuberculosis. psu.edu The antimicrobial effects are often attributed to the presence of the β-lactam ring and are influenced by the nature of the substituents on the azetidine core. psu.edu
The table below presents findings from antimicrobial screenings of various azetidine derivatives.
| Compound Series | Tested Organisms | Key Finding | Reference |
| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamides | S. aureus, E. coli, C. albicans, M. tuberculosis | Compounds 2d and 2e showed excellent activity. | psu.edu |
| 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4'-substituted)-phenylazetidin-2-ones | S. aureus, B. pumillus, P. aeruginosa, E. coli | Compounds 5a, 5b, and 5g exhibited good antibacterial activity. | arabjchem.org |
| Azetidine analogous compounds from salicylic (B10762653) acid | S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans, A. niger | Compound D2 showed superior effectiveness compared to D1 and standard drugs. | wisdomlib.org |
These studies collectively indicate that the azetidine scaffold is a versatile starting point for the development of novel antimicrobial and antimalarial agents. medcraveonline.comnih.gov
Ligand-Target Binding Characterization
Understanding how a ligand interacts with its biological target is fundamental to drug development. Various biochemical and biophysical assays are employed to characterize this binding.
Radioligand binding assays are a powerful tool for quantifying the interaction between a ligand and a receptor. nih.gov These assays typically involve incubating a biological sample (containing the target receptor) with a radiolabeled ligand. nih.gov By measuring the amount of bound radioactivity, one can determine the receptor density (Bmax) and the ligand's affinity (Kd). nih.gov
Displacement studies, a variation of this technique, are used to determine the affinity of a non-radiolabeled compound (like this compound). In this setup, the unlabeled compound competes with a known radioligand for binding to the target receptor. The concentration of the unlabeled compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ value, which can be used to calculate its binding affinity (Ki).
Target engagement studies aim to confirm that a compound interacts with its intended target in a cellular or in vivo context. One specific mechanism of target engagement is covalent binding, where the ligand forms a permanent chemical bond with its target protein. chemrxiv.orgnih.gov This is achieved by incorporating a reactive electrophilic group, often called a "warhead," into the ligand's structure. researchgate.net This warhead can then react with a nucleophilic amino acid residue (like cysteine or lysine) in the target's binding site. nih.govresearchgate.net
The this compound structure contains a benzoyl group which, under certain enzymatic conditions or with specific protein architectures, could potentially be involved in covalent interactions. However, more typically, specific reactive groups are intentionally designed into molecules to achieve covalent binding.
Mechanistic studies on other azetidine-containing compounds provide insight into how target engagement can be elucidated. For instance, mechanistic work on a 3-fluoro β-lactam analogue of combretastatin (B1194345) A-4 showed that it inhibited tubulin polymerization, a key process in cell division. nih.gov This direct effect on a specific cellular process is a strong indicator of target engagement. Further studies demonstrated that this compound induced apoptosis and altered the expression of apoptosis-related proteins, providing a deeper understanding of its mechanism of action. nih.gov Such mechanistic studies, which can range from enzymatic assays to cellular imaging and proteomics, are essential for validating the mode of action of compounds like this compound and its analogues. nih.gov
Metabolic Stability in In Vitro Systems
The assessment of metabolic stability is a critical step in the early stages of drug discovery, providing insights into the susceptibility of a compound to metabolic enzymes and helping to predict its pharmacokinetic profile. This is typically evaluated using in vitro systems that mimic the metabolic environment of the liver.
Evaluation in Liver Microsome Assays (e.g., HLM, MLM)
Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Assays using human liver microsomes (HLM) and mouse liver microsomes (MLM) are standard methods to determine the intrinsic clearance of a compound. In these assays, the test compound is incubated with liver microsomes and a cofactor-regenerating system (e.g., NADPH), and the decrease in the concentration of the parent compound is measured over time. The results are typically expressed as the half-life (t½) and intrinsic clearance (CLint).
Data Table: Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Percent Remaining at 60 min (%) |
| Human (HLM) | Data not available | Data not available | Data not available |
| Mouse (MLM) | Data not available | Data not available | Data not available |
No published data is currently available for this compound.
Identification of Metabolic Pathways in Enzyme Systems
Identifying the specific enzymes responsible for the metabolism of a compound is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism. This is often achieved by incubating the compound with specific recombinant human CYP enzymes or by using chemical inhibitors of specific CYPs in liver microsome incubations. The formation of metabolites is then monitored, typically by mass spectrometry, to elucidate the primary metabolic pathways, such as oxidation, reduction, or hydrolysis, and the enzymes involved. Phase II metabolic pathways, such as glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), are also important to investigate.
Data Table: Metabolic Pathways of this compound
| Metabolic Pathway | Primary Enzyme(s) Involved | Major Metabolite(s) Formed |
| Oxidation | Data not available | Data not available |
| Glucuronidation | Data not available | Data not available |
| Other | Data not available | Data not available |
No published data is currently available to identify the metabolic pathways of this compound.
Computational Chemistry and Molecular Modeling of 1 4 Fluorobenzoyl Azetidin 3 Amine
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a protein target and for proposing the binding mode of a ligand at the active site. nih.govf1000research.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank them based on their predicted binding affinity. mdpi.commalariaworld.org
While specific docking studies on 1-(4-Fluorobenzoyl)azetidin-3-amine are not extensively documented in public literature, the methodology can be applied to understand its potential interactions with various targets. For instance, given the structural motifs present in the molecule—a substituted azetidine (B1206935) ring and a fluorobenzoyl group—it could be docked into the active sites of enzymes such as kinases, proteases, or G-protein coupled receptors (GPCRs) to explore its inhibitory or agonistic potential. nih.gov The results of such simulations would provide a foundational hypothesis for its mechanism of action.
Following a docking simulation, a detailed analysis of the top-ranked poses is crucial to understand the specific molecular interactions that stabilize the protein-ligand complex. These interactions are fundamental to the ligand's affinity and selectivity. Key interactions typically include:
Hydrogen Bonds: The amine group on the azetidine ring and the carbonyl oxygen of the benzoyl moiety in this compound are potential hydrogen bond donors and acceptors, respectively. These can form crucial hydrogen bonds with amino acid residues like aspartate, arginine, and serine in a protein's active site. nih.gov
Hydrophobic Interactions: The phenyl ring of the fluorobenzoyl group can engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. ctu.edu.vn
Halogen Bonds: The fluorine atom on the benzoyl group can participate in halogen bonding, an often-underappreciated but significant non-covalent interaction.
In studies of related 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivatives, which share the core azetidin-3-amine (B9764) scaffold, molecular modeling has been used to propose binding modes. For example, in the histamine (B1213489) H3 receptor, key interactions were identified that were similar to those of the natural ligand, histamine. nih.gov A similar analysis for this compound would pinpoint the critical residues it interacts with in a given target.
Table 1: Hypothetical Key Interactions for this compound with a Target Protein
| Interacting Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |
| Azetidine NH₂ | Hydrogen Bond Donor | Asp, Glu |
| Benzoyl C=O | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln |
| Phenyl Ring | π-π Stacking | Phe, Tyr, Trp |
| Fluorine Atom | Halogen Bond / Hydrophobic | Leu, Val, Ile |
Docking programs use scoring functions to estimate the binding free energy of a ligand pose, typically reported in kcal/mol. nih.govmdpi.com Lower (more negative) scores generally indicate a higher predicted binding affinity. This allows for the virtual screening of large compound libraries and the ranking of potential inhibitors. nih.gov
For this compound, a series of analogues could be designed by modifying its structure—for example, by changing the substitution pattern on the phenyl ring or altering the groups on the azetidine nitrogen. Docking these analogues into the same target would generate a list of binding scores, enabling a rank-ordering of the compounds based on their predicted potency. nih.gov This ranking is invaluable for prioritizing which analogues to synthesize and test experimentally, thereby saving significant time and resources. For instance, docking studies on various aza compounds have shown a range of docking scores that correlate with their potential biological activity. nih.gov
Table 2: Example of Predicted Binding Affinities for a Series of Analogues
| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Rank |
| This compound | - | -8.5 | 3 |
| Analogue 1 | 4-Chloro substitution | -9.2 | 1 |
| Analogue 2 | 4-Methyl substitution | -8.1 | 4 |
| Analogue 3 | 3-Fluoro substitution | -8.8 | 2 |
| Analogue 4 | No substitution | -7.5 | 5 |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes of both the protein and the ligand and to assess the stability of their interactions. mdpi.comnih.gov
An MD simulation of the this compound-protein complex, initiated from the best-docked pose, would be performed to:
Assess Stability: The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD suggests that the ligand remains securely bound in the active site. mdpi.comajchem-a.com
Analyze Interaction Dynamics: MD allows for the analysis of the persistence of key interactions, such as hydrogen bonds, over time. It can reveal whether a specific hydrogen bond observed in docking is stable or transient.
Refine Binding Free Energy Calculations: Techniques like Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area (MM/PB(GB)SA) can be applied to MD trajectories to obtain more accurate estimates of binding free energy than docking scores alone. mdpi.com
MD simulations on various ligand-receptor complexes have proven essential for confirming the stability of docked poses and providing deeper insights into the binding mechanism. mdpi.commdpi.com
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. nih.gov
For this compound, a pharmacophore model could be generated based on its structure and known interactions. Such a model might consist of:
One hydrogen bond donor (the amine group).
One hydrogen bond acceptor (the carbonyl oxygen).
One hydrophobic/aromatic feature (the fluorophenyl ring).
This pharmacophore model can then be used as a 3D query to rapidly screen large databases of chemical compounds. nih.gov The goal of this virtual screening is to identify other, structurally diverse molecules that match the pharmacophore and are therefore likely to bind to the same target, potentially leading to the discovery of novel chemical scaffolds. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful. They generate 3D contour maps that visualize where modifications to a molecular scaffold are likely to enhance or diminish activity. mdpi.comnih.gov
To perform a QSAR study, a training set of analogues of this compound with experimentally determined biological activities would be required. The resulting QSAR model, once validated, could then be used to:
Predict the activity of newly designed, unsynthesized analogues. researchgate.net
Provide a deeper understanding of the structure-activity relationship, guiding medicinal chemists in their optimization efforts. nih.gov
Statistically robust QSAR models are characterized by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating a strong correlation and predictive power. nih.govresearchgate.net Studies on various heterocyclic compounds have successfully used QSAR to guide the design of more potent agents. ijrar.orgresearchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov These calculations can provide valuable information that is complementary to classical molecular mechanics methods like docking and MD. nih.gov
For this compound, quantum chemical calculations could be used to determine:
Molecular Geometry: To obtain a highly accurate, energy-minimized 3D structure.
Electronic Properties: To calculate the distribution of electron density and the molecular electrostatic potential (MEP), which highlights regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov
Orbital Energies: To determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govmdpi.com
Reactivity Descriptors: To calculate parameters like chemical potential, hardness, and softness, which provide further insights into the molecule's reactivity. nih.gov
These calculations can help rationalize the molecule's behavior, such as the reactivity of the strained azetidine ring or the influence of the electron-withdrawing fluorine atom on the benzoyl group. researchgate.netsemanticscholar.org
Advancements and Future Research Directions for 1 4 Fluorobenzoyl Azetidin 3 Amine
Development of Novel Azetidine-Based Scaffolds for Targeted Biological Activity
The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a key structural motif found in various natural products and biologically active compounds. nih.govrsc.org Its strained ring system imparts a degree of conformational rigidity that can be advantageous for specific receptor binding. The development of novel scaffolds based on the 1-(4-fluorobenzoyl)azetidin-3-amine core is a vibrant area of research aimed at exploring new chemical space and identifying compounds with tailored biological activities.
Researchers have been actively designing and synthesizing diverse collections of azetidine-based scaffolds to build libraries of lead-like molecules. nih.gov These efforts often focus on creating three-dimensional structures that can interact with biological targets in a highly specific manner. For instance, the synthesis of chiral azetidin-3-ones has been a significant advancement, as these compounds serve as versatile intermediates for the preparation of a wide range of functionalized azetidines. nih.govnih.gov The ability to introduce various substituents at different positions of the azetidine ring allows for the fine-tuning of the molecule's properties to achieve desired biological effects.
The development of spirocyclic systems incorporating the azetidine ring is another promising strategy. nih.gov These spiro-compounds, such as oxazaspiro[3.3]heptanones, introduce a higher degree of structural complexity and rigidity, which can lead to enhanced binding affinity and selectivity for specific biological targets. nih.gov The exploration of such novel scaffolds derived from the basic azetidine framework is crucial for expanding the therapeutic potential of this class of compounds.
| Scaffold Type | Key Features | Potential Biological Targets | Reference |
|---|---|---|---|
| Chiral Azetidin-3-ones | Versatile synthetic intermediate; allows for stereoselective functionalization. | Enzymes, Receptors (GPCRs) | nih.govnih.gov |
| Spirocyclic Azetidines | Increased three-dimensionality and rigidity. | Ion channels, Transporters | nih.gov |
| Azetidine-fused 8-membered rings | Novel ring system with unique conformational properties. | Protein-protein interactions | nih.gov |
Application of Advanced Synthetic Techniques for Diversification and Library Generation
The synthesis of diverse libraries of this compound analogs is essential for structure-activity relationship (SAR) studies and the identification of lead compounds. Advanced synthetic techniques are being increasingly employed to facilitate this diversification.
One such technique is diversity-oriented synthesis (DOS), which aims to generate structurally diverse molecules from a common starting material. nih.gov For azetidine-based compounds, this can involve strategies like ring-closing metathesis to create fused ring systems or the use of various coupling reactions to introduce a wide range of substituents. nih.gov These methods allow for the rapid generation of a multitude of analogs, each with a unique substitution pattern and three-dimensional shape.
Gold-catalyzed reactions have also emerged as a powerful tool in the synthesis of azetidine derivatives. nih.gov For example, the gold-catalyzed intermolecular oxidation of alkynes can be used to construct the azetidin-3-one (B1332698) ring system in a stereoselective manner. nih.gov This method offers a flexible and efficient route to chiral azetidines, which are crucial for studying stereospecific interactions with biological targets. nih.gov
Reductive amination is another fundamental technique for modifying the azetidin-3-amine (B9764) core. masterorganicchemistry.com This reaction allows for the introduction of a wide variety of substituents on the amine group, further expanding the chemical diversity of the compound library. The use of specific reducing agents like sodium cyanoborohydride can selectively reduce the intermediate imine without affecting other functional groups in the molecule. masterorganicchemistry.com
| Synthetic Technique | Description | Application for Azetidine Derivatives | Reference |
|---|---|---|---|
| Diversity-Oriented Synthesis (DOS) | Systematic synthesis of a wide range of structurally diverse molecules. | Generation of libraries with varied azetidine scaffolds (e.g., fused rings). | nih.gov |
| Gold-Catalyzed Cyclization | Use of gold catalysts to promote ring-forming reactions. | Stereoselective synthesis of chiral azetidin-3-ones. | nih.gov |
| Ring-Closing Metathesis | Formation of cyclic compounds from dienes using a metal catalyst. | Creation of azetidine-fused macrocycles and other novel ring systems. | nih.gov |
| Reductive Amination | Formation of an amine via the reduction of an imine or enamine. | Functionalization of the azetidin-3-amine moiety. | masterorganicchemistry.com |
Elucidation of Detailed Mechanistic Insights into Biological Interactions
Understanding how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. While specific mechanistic studies on this exact compound are not widely published, research on analogous azetidine-containing molecules provides valuable insights into their potential mechanisms of action.
For instance, studies on 3-fluoroazetidin-2-ones, which are structurally related to the core of this compound, have shown that these compounds can act as potent tubulin polymerization inhibitors. nih.gov Mechanistic investigations revealed that these molecules bind to the colchicine-binding site on tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately apoptosis in cancer cells. nih.gov This suggests that derivatives of this compound could also be explored for their potential as anticancer agents targeting the cytoskeleton.
In another example, aziridine-based compounds, which share the strained ring characteristic with azetidines, have been rationally designed as irreversible inhibitors of cysteine proteases. nih.gov The mechanism involves the nucleophilic attack of a cysteine residue in the enzyme's active site on the strained aziridine (B145994) ring, leading to ring-opening and covalent modification of the enzyme. nih.gov This highlights the potential for azetidine derivatives to act as covalent inhibitors, which can offer advantages in terms of potency and duration of action.
Further research is needed to elucidate the specific molecular targets and mechanisms of action for this compound itself. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and X-ray crystallography of ligand-protein complexes will be instrumental in achieving this goal.
Integration of Computational and Experimental Approaches for Rational Design
The integration of computational modeling and experimental synthesis is a powerful strategy for the rational design of novel drug candidates. This approach allows for the prediction of a compound's properties and biological activity before it is synthesized, thereby saving time and resources.
Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict how derivatives of this compound might bind to a specific biological target. nih.govresearchgate.netrug.nl These simulations can provide valuable information about the key interactions between the ligand and the protein, guiding the design of analogs with improved binding affinity and selectivity. For example, in the rational design of inhibitors for the amino acid transporter ASCT2, computational modeling was used to identify specific subpockets in the binding site that could be exploited to enhance inhibitor potency. nih.govresearchgate.netrug.nl
Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity, are another critical component of rational design. nih.govnih.gov By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting analogs, researchers can identify the structural features that are essential for activity. This information can then be used to refine the design of new, more potent compounds. For example, SAR studies on a series of 4(3H)-quinazolinone antibacterials led to the identification of a compound with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The combination of these computational and experimental approaches creates a feedback loop in which computational predictions guide experimental work, and experimental results are used to refine the computational models. This iterative process can significantly accelerate the discovery of new drug candidates based on the this compound scaffold.
Potential as Molecular Probes and Chemical Tools for Biological Research
Beyond their therapeutic potential, derivatives of this compound can also be developed as molecular probes and chemical tools to investigate biological processes. The unique properties of the azetidine ring make it an attractive scaffold for the design of such tools.
For instance, the incorporation of a fluorophore into the this compound structure could lead to the development of fluorescent probes for imaging specific biological targets or processes in living cells. The azetidine scaffold has been successfully used in the development of the "Janelia Fluor" (JF) dyes, which are bright, photostable, and cell-permeable fluorescent probes. youtube.com This demonstrates the potential for creating novel imaging agents based on the azetidine core.
Furthermore, by attaching a reactive group to the this compound scaffold, it may be possible to create activity-based probes that can be used to identify and characterize the function of specific enzymes. These probes typically form a covalent bond with their target enzyme, allowing for its detection and isolation.
The development of such molecular probes and chemical tools derived from this compound would not only advance our understanding of fundamental biological processes but could also aid in the identification of new drug targets. rsc.org
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(4-Fluorobenzoyl)azetidin-3-amine with high yield and purity?
To achieve high yield and purity, the synthesis typically involves coupling 4-fluorobenzoic acid derivatives with azetidin-3-amine precursors under controlled conditions. Key steps include:
- Acylation : Reacting azetidin-3-amine with 4-fluorobenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions .
- Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexane or methanol/DCM to isolate the product. Purity can be verified via HPLC or NMR spectroscopy .
- Solvent Optimization : Refluxing in aprotic solvents (e.g., DMF or acetonitrile) improves reaction rates and reduces by-products .
Q. How can spectroscopic methods (NMR, IR) confirm the structural identity of this compound?
- ¹H/¹³C NMR : The fluorobenzoyl group shows distinct aromatic proton signals at δ 7.2–7.8 ppm (doublets due to coupling with fluorine), while the azetidine ring protons appear as multiplet signals between δ 3.5–4.5 ppm. The amine proton (NH₂) is typically observed at δ 2.5–3.0 ppm .
- IR Spectroscopy : A strong carbonyl (C=O) stretch near 1680–1700 cm⁻¹ and N-H stretches at 3300–3500 cm⁻¹ confirm the amide bond and primary amine group, respectively .
Advanced Research Questions
Q. How can X-ray crystallography and computational methods resolve structural ambiguities in this compound derivatives?
- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) reveals bond lengths, angles, and conformations. For example, the carbonyl bond length (C=O) should be ~1.22 Å, and the fluorophenyl ring exhibits planarity with slight distortion due to fluorine’s electronegativity .
- DFT Calculations : Quantum chemical modeling (e.g., Gaussian or ORCA) predicts electronic properties, such as electrostatic potential maps, to validate experimental data and identify reactive sites .
Q. What strategies are effective for analyzing the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to targets like kinases or GPCRs. The fluorobenzoyl group may engage in hydrophobic interactions, while the azetidine amine participates in hydrogen bonding .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using tools like MOE or Phase to guide structure-activity relationship (SAR) studies .
Q. How can researchers address contradictory data in solubility or stability studies of this compound?
- Solubility Profiling : Use differential scanning calorimetry (DSC) to assess polymorphic forms and solubility in buffered solutions (pH 1–7.4). Contradictions may arise from crystallinity or hydrate formation .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring can identify hydrolysis or oxidation products. Discrepancies often stem from impurities or solvent residues .
Methodological Challenges
Q. What are the best practices for handling and storing this compound to ensure stability?
Q. How can researchers optimize reaction scalability while minimizing by-product formation?
- Flow Chemistry : Continuous flow systems improve heat/mass transfer and reduce side reactions in large-scale synthesis .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance acylation efficiency and selectivity .
Data Interpretation and Reporting
Q. How should researchers document and validate spectral data for publication?
- Reproducibility : Report NMR shifts with reference to TMS or solvent peaks (e.g., DMSO-d⁶ at δ 2.50 ppm) and provide raw data in supplementary materials .
- Cross-Validation : Compare experimental IR/Raman spectra with computed vibrational modes (e.g., using B3LYP/6-31G* basis sets) to confirm assignments .
Q. What statistical methods are appropriate for analyzing dose-response or toxicity data?
- Nonlinear Regression : Fit dose-response curves (e.g., IC₅₀ values) using GraphPad Prism or R packages (drc) with four-parameter logistic models .
- ANOVA/Tukey Tests : Compare mean differences in toxicity assays (e.g., MTT) across multiple concentrations or cell lines .
Emerging Research Directions
Q. What unexplored applications exist for this compound in medicinal chemistry?
- PROTAC Development : Explore its use as a linker in proteolysis-targeting chimeras (PROTACs) due to the azetidine’s rigidity and fluorobenzoyl’s bioavailability .
- Antimicrobial Agents : Screen against multidrug-resistant bacteria (e.g., MRSA) using microbroth dilution assays (CLSI guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
